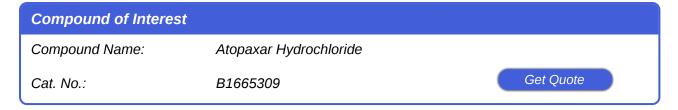


Atopaxar Hydrochloride: A Comparative Analysis of the LANCELOT Clinical Trial Results

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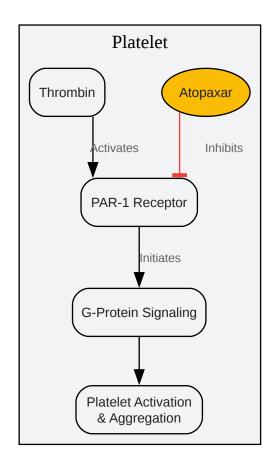
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for **Atopaxar hydrochloride**, focusing on the Phase II LANCELOT (Lessons from ANtagonizing the CELlular effects Of Thrombin) studies. Atopaxar is an orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2] This document summarizes the available quantitative data, details the experimental protocols, and compares the findings for Atopaxar with another major PAR-1 inhibitor, Vorapaxar, to offer valuable insights for researchers and professionals in the field of antithrombotic drug development.

Mechanism of Action: Targeting Thrombin-Mediated Platelet Aggregation

Thrombin is the most potent activator of platelets and plays a crucial role in the formation of arterial thrombosis following the rupture of an atherosclerotic plaque.[3] **Atopaxar hydrochloride** interferes with thrombin-mediated platelet effects by reversibly binding to the PAR-1 receptor.[4][5] This inhibition of PAR-1 signaling prevents platelet activation and aggregation, a key process in the pathophysiology of acute coronary syndromes (ACS) and other atherothrombotic diseases.[2][3]





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Caption: Mechanism of action of Atopaxar in inhibiting platelet activation.

The LANCELOT Clinical Trial Program: An Overview

The LANCELOT program consisted of two parallel, randomized, double-blind, placebocontrolled Phase II trials designed to evaluate the safety and efficacy of Atopaxar in different patient populations with coronary artery disease (CAD).

- LANCELOT-ACS: This trial enrolled 603 patients with non-ST-elevation acute coronary syndrome (NSTE-ACS).[4][6]
- LANCELOT-CAD: This trial included 720 patients with high-risk, stable CAD.[4][5]

Experimental Protocols



The methodologies for the LANCELOT trials are detailed below to provide a clear understanding of the study designs.

LANCELOT-ACS Trial Protocol:

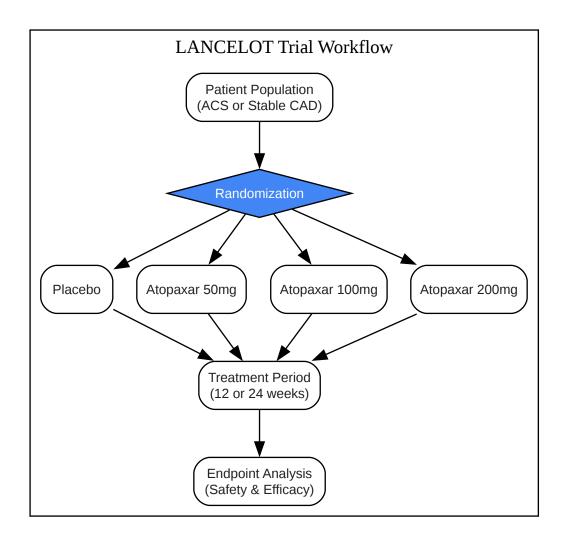
- Objective: To assess the safety and tolerability of Atopaxar in patients recently hospitalized for NSTE-ACS.[7]
- Patient Population: 603 patients with unstable angina or non-ST-elevation myocardial infarction (NSTEMI).[6]
- Treatment Arms: Patients were randomized to receive placebo or one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) for 12 weeks. All patients receiving Atopaxar were given a 400 mg loading dose.[4][6]
- Background Therapy: Nearly all patients received standard antiplatelet therapy, including aspirin, and a majority were also on clopidogrel or ticlopidine.[6]
- Primary Endpoint: The primary safety endpoint was the incidence of CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) major or minor bleeding.[4]
- Secondary Endpoints: Efficacy was evaluated through the composite of cardiovascular death, myocardial infarction, stroke, or recurrent ischemia, as well as Holter-detected ischemia.

LANCELOT-CAD Trial Protocol:

- Objective: To evaluate the safety and tolerability of prolonged Atopaxar therapy in patients with stable CAD.[5]
- Patient Population: 720 patients with a qualifying history of high-risk, stable CAD.[4][5]
- Treatment Arms: Patients were randomized to placebo or one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) for 24 weeks.[4][5]
- Primary Endpoint: The key safety endpoint was bleeding, as defined by both the CURE and TIMI (Thrombolysis in Myocardial Infarction) classifications.[5]



 Secondary Endpoints: Secondary objectives included assessing platelet aggregation and the incidence of major adverse cardiac events (MACE).[5]



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Caption: Simplified workflow of the LANCELOT clinical trials.

Quantitative Data Summary: LANCELOT Trial Results

The following tables summarize the key quantitative outcomes from the LANCELOT-ACS and LANCELOT-CAD trials.

Table 1: Bleeding Events in the LANCELOT-ACS Trial (12 Weeks)



Bleeding Endpoint	Placebo (n=142)	Atopaxar 50mg (n=156)	Atopaxar 100mg (n=157)	Atopaxar 200mg (n=148)	Combine d Atopaxar (n=461)	p-value (Dose- Trend)
CURE Major or Minor Bleeding	2.2%	1.3%	5.8%	2.1%	3.1%	0.80
CURE Major Bleeding	0%	0.7%	3.2%	1.4%	1.8%	0.28
CURE Minor Bleeding	2.2%	0.7%	2.6%	0.7%	1.3%	0.81

Data sourced from multiple reports on the LANCELOT-ACS trial.[4][6][8]

Table 2: Bleeding Events in the LANCELOT-CAD Trial (24 Weeks)

Bleeding Endpoint	Placebo (n=177)	Atopaxar 50mg (n=180)	Atopaxar 100mg (n=177)	Atopaxar 200mg (n=186)	Combine d Atopaxar (n=543)	p-value (Dose- Trend)
Overall CURE Bleeding	0.6%	3.9%	1.7%	5.9%	3.9%	0.01
Any TIMI Bleeding	6.8%	9.9%	8.1%	12.9%	10.3%	0.07

Data sourced from the LANCELOT-CAD trial publication.[5]

Table 3: Efficacy and Other Safety Findings from the LANCELOT Trials



Finding	LANCELOT-ACS	LANCELOT-CAD
Holter-Detected Ischemia (at 48h)	34% reduction in combined Atopaxar group (p=0.02)[4][7]	Not a primary endpoint
Major Adverse Cardiac Events (MACE)	Numerically lower in the combined Atopaxar group (3.25% vs. 5.63% for placebo, p=0.20), but not statistically significant.[7]	Numerically, but not statistically, fewer ischemic events.[4]
Liver Transaminase Elevation	Transient, dose-dependent increases observed with higher doses.[4][8]	Transient elevations observed in higher-dose groups.[5]
QTc Prolongation	Dose-dependent prolongation observed with higher doses.[4]	Dose-dependent prolongation without apparent complications.[5]

Comparative Analysis: Atopaxar vs. Vorapaxar

To provide context for the LANCELOT trial results, it is useful to compare Atopaxar with Vorapaxar, another PAR-1 antagonist that has undergone extensive clinical investigation.



Feature	Atopaxar	Vorapaxar
Receptor Binding	Reversible	Reversible
Clinical Development Status	Phase II trials completed	Approved by the FDA for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
Key Efficacy Finding	Reduction in Holter-detected ischemia in ACS patients.[4][7]	Significant reduction in the composite endpoint of cardiovascular death, MI, or stroke in large Phase III trials (TRA 2°P-TIMI 50).
Major Bleeding Risk	In LANCELOT-ACS, no significant increase in major bleeding was observed.[4] In LANCELOT-CAD, there was no difference in major bleeding, but an increase in minor bleeding.[5]	Associated with a significantly increased risk of moderate or severe bleeding, including intracranial hemorrhage, in Phase III trials.
Adverse Events of Note	Dose-dependent liver enzyme elevation and QTc prolongation.[4][5]	Increased risk of bleeding.

Conclusion and Future Directions

The LANCELOT Phase II trials demonstrated that Atopaxar effectively inhibits platelet aggregation and shows potential for reducing ischemic events, particularly early ischemia in ACS patients, without a significant increase in major bleeding.[4][7] However, the trials also highlighted dose-dependent increases in liver transaminases and QTc prolongation as potential safety concerns.[4][5]

While the efficacy signals were promising, the trials were not powered to definitively assess clinical outcomes.[9] Larger, Phase III trials would be necessary to establish the clinical efficacy



and long-term safety of Atopaxar.[7] The comparison with Vorapaxar underscores the therapeutic challenge of balancing antithrombotic efficacy with bleeding risk in the development of PAR-1 inhibitors. The findings from the LANCELOT trials provide a valuable foundation for future research in this class of antiplatelet agents.

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